molecular formula C4H6F4N2 B14488137 N,N,N',N'-tetrafluorobut-1-ene-1,4-diamine CAS No. 64078-98-4

N,N,N',N'-tetrafluorobut-1-ene-1,4-diamine

Cat. No.: B14488137
CAS No.: 64078-98-4
M. Wt: 158.10 g/mol
InChI Key: UPVOTWCLAMPMSA-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine is a fluorinated organic compound characterized by the presence of four fluorine atoms and two amine groups attached to a butene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine typically involves the use of fluorinated precursors. One common method involves the reaction of 4-bromo-3,3,4,4-tetrafluorobut-1-ene with amine reagents under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at moderate temperatures.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted fluorinated butene derivatives .

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Bromo-3,3,4,4-tetrafluorobut-1-ene
  • 2,4,4,4-Tetrafluorobut-1-ene
  • cis-1,1,1,4,4,4-Hexafluorobut-2-ene

Comparison: N,N,N’,N’-tetrafluorobut-1-ene-1,4-diamine is unique due to the presence of both amine groups and fluorine atoms, which confer distinct chemical and physical properties. Compared to other fluorinated butenes, this compound exhibits enhanced reactivity and potential for diverse applications in various fields .

Properties

CAS No.

64078-98-4

Molecular Formula

C4H6F4N2

Molecular Weight

158.10 g/mol

IUPAC Name

N,N,N',N'-tetrafluorobut-1-ene-1,4-diamine

InChI

InChI=1S/C4H6F4N2/c5-9(6)3-1-2-4-10(7)8/h1,3H,2,4H2

InChI Key

UPVOTWCLAMPMSA-UHFFFAOYSA-N

Canonical SMILES

C(CN(F)F)C=CN(F)F

Origin of Product

United States

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